![molecular formula C10H7NO4S B1529225 Methyl-7-Nitrobenzo[b]thiophen-2-carboxylat CAS No. 34084-89-4](/img/structure/B1529225.png)
Methyl-7-Nitrobenzo[b]thiophen-2-carboxylat
Übersicht
Beschreibung
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C₁₀H₇NO₄S. It is characterized by a nitro group (-NO₂) attached to the seventh position of the benzo[b]thiophene ring and a carboxylate ester group (-COOCH₃) at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloro-5-nitrobenzaldehyde or 1-(2-chloro-5-nitrophenyl)ethanone as starting materials.
Reaction Conditions: These starting materials are reacted with ethyl 2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) in ethanol. The reaction mixture is stirred and heated to facilitate the formation of the benzo[b]thiophene ring.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the desired compound.
Industrial Production Methods: Industrial production of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminobenzothiophene derivatives.
Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the nitro group.
Reduction Products: Aminobenzothiophene derivatives.
Substitution Products: Various substituted benzo[b]thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and the development of bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
“Methyl 7-nitrobenzo[b]thiophene-2-carboxylate” is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemische Analyse
Biochemical Properties
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with kinase enzymes, which are crucial in regulating cellular processes such as cell division, metabolism, and apoptosis. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, thereby influencing the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, leading to reduced tumor growth. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 7-nitrobenzo[b]thiophene-2-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and modulation of signaling pathways. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, thereby impacting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, where it can then interact with intracellular targets. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production .
Wirkmechanismus
The mechanism by which Methyl 7-nitrobenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-nitrobenzo[b]thiophene-2-carboxylate: Similar structure with the nitro group at the sixth position.
Methyl 7-nitrobenzothiophene-3-carboxylate: Similar structure with the carboxylate group at the third position.
This comprehensive overview provides a detailed understanding of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
methyl 7-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVQMBNXODKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727765 | |
| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-89-4 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 7-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)

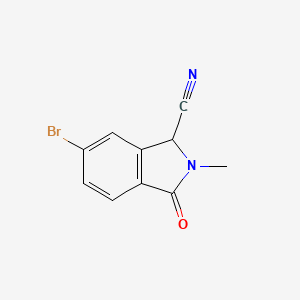
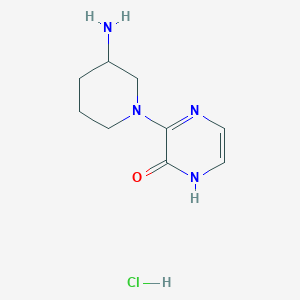


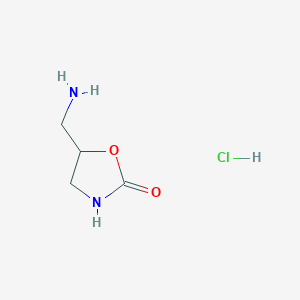
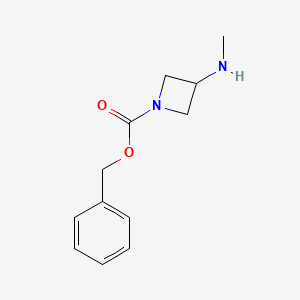


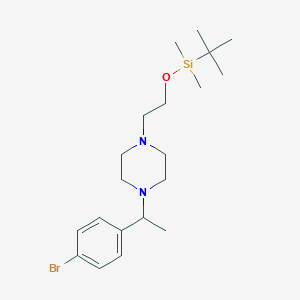
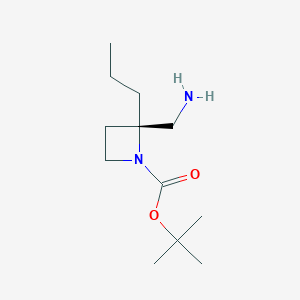
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
